N-(pyridin-3-ylmethyl)pyridin-4-amine
Description
N-(pyridin-3-ylmethyl)pyridin-4-amine is a bifunctional aromatic amine comprising two pyridine rings connected via a methylene bridge. The pyridin-3-ylmethyl group is attached to the amino nitrogen, while the second pyridine ring occupies the para position (4-position).
Properties
IUPAC Name |
N-(pyridin-3-ylmethyl)pyridin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3/c1-2-10(8-13-5-1)9-14-11-3-6-12-7-4-11/h1-8H,9H2,(H,12,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPXKMWXEJMXJII-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)CNC2=CC=NC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(pyridin-3-ylmethyl)pyridin-4-amine typically involves the reaction of pyridin-3-ylmethanol with pyridin-4-amine. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the desired amine product .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, are crucial for efficient production.
Chemical Reactions Analysis
Oxidation Reactions
The pyridine rings and amine group undergo oxidation under specific conditions:
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N-Oxidation : Reaction with hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) selectively oxidizes the pyridine nitrogen, forming N-oxides. This reaction is pH-dependent and occurs preferentially at the para-pyridine nitrogen due to steric and electronic factors .
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Amine Oxidation : The secondary amine can oxidize to form a hydroxylamine intermediate, though this pathway is less common without catalytic assistance .
Table 1: Oxidation Reagents and Products
| Reaction Type | Reagent/Conditions | Major Product | Reference |
|---|---|---|---|
| Pyridine N-oxidation | H₂O₂, acidic aqueous medium | N-Oxide derivatives | |
| Secondary amine oxidation | mCPBA, CH₂Cl₂, 0°C | Hydroxylamine intermediate |
Reduction Reactions
The pyridine rings can be hydrogenated to piperidine derivatives under catalytic conditions:
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Catalytic Hydrogenation : Using palladium on carbon (Pd/C) or ruthenium catalysts in ethanol under H₂ gas (1–3 atm) reduces both pyridine rings to piperidine, yielding N-(piperidin-3-ylmethyl)piperidin-4-amine.
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Selective Reduction : Controlled hydrogenation with cobalt-based catalysts selectively reduces one pyridine ring while preserving the other.
Table 2: Reduction Conditions and Outcomes
| Catalyst System | Conditions | Product | Reference |
|---|---|---|---|
| Pd/C, H₂ (3 atm) | Ethanol, 50°C, 12 h | Fully hydrogenated piperidine analog | |
| Co nanoparticles | H₂ (1 atm), THF, 25°C | Partially reduced mono-piperidine |
Substitution Reactions
The pyridine rings participate in electrophilic and nucleophilic substitutions:
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Electrophilic Aromatic Substitution (EAS) : Nitration using HNO₃/H₂SO₄ introduces nitro groups at the meta position of the pyridine rings, guided by the electron-withdrawing nature of the nitrogen .
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Nucleophilic Substitution : The methylene-linked amine acts as a directing group, facilitating nucleophilic attack at the ortho/para positions of the pyridine rings. For example, reactions with alkyl halides yield N-alkylated derivatives .
Table 3: Substitution Reactions and Regioselectivity
| Reaction Type | Reagents | Position Selectivity | Reference |
|---|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0°C | Meta on pyridine | |
| N-Alkylation | R-X, K₂CO₃, DMF, 80°C | Amine-directed para |
Coordination Chemistry
The compound acts as a ligand for transition metals, forming stable complexes:
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Peroxovanadium Complexation : Binds to peroxovanadium(V) species via the pyridine nitrogen and amine group, forming six-coordinate complexes in aqueous NaCl solutions .
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Palladium-Catalyzed Coupling : Participates in Buchwald-Hartwig amination as a substrate, enabling C–N bond formation in cross-coupling reactions .
Key Coordination Modes :
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Bidentate binding through pyridine N and amine N.
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Monodentate binding via pyridine N alone under acidic conditions .
Photochemical Reactivity
Under UV light or photocatalysis, the compound generates amidyl radicals via N–N bond cleavage (in derived N-aminopyridinium salts) . These radicals participate in:
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Intermolecular hydrogen abstraction with alkanes.
Comparative Reactivity Insights
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Pyridine Ring Position : The para-pyridine ring exhibits higher reactivity in electrophilic substitutions compared to the meta-substituted ring due to reduced steric hindrance .
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Amine Group Influence : The methylene-linked amine enhances solubility in polar solvents and directs regioselectivity in substitution reactions .
Scientific Research Applications
N-(pyridin-3-ylmethyl)pyridin-4-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in coordination chemistry and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including its role as an inhibitor of certain enzymes.
Industry: Utilized in the development of materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-(pyridin-3-ylmethyl)pyridin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Table 1: Structural Comparison of N-(pyridin-3-ylmethyl)pyridin-4-amine and Analogs
Key Observations :
Comparison :
- Yields : The parent compound’s synthesis may mirror moderate yields (e.g., 17–59% in and ).
- Purification : HPLC (≥99% purity in ) is standard for such amines, suggesting similar protocols for the target compound.
Physicochemical Properties
Table 2: Physical Properties of Analogs
Insights :
- Melting Points : Pyridine derivatives typically exhibit moderate melting points (e.g., 92–107°C), suggesting the parent compound may fall within this range.
- Spectroscopy : Aromatic protons in NMR (δ 6–9 ppm) and HRMS ([M+H]⁺ ~215–293) are consistent across analogs.
Biological Activity
N-(pyridin-3-ylmethyl)pyridin-4-amine is an organic compound that has garnered attention for its potential biological activity, particularly in medicinal chemistry and pharmacology. This article explores the compound's biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound features a unique substitution pattern that influences its chemical reactivity and biological interactions. The compound consists of two pyridine rings connected by a methylene bridge, which is critical for its biological activity.
The biological activity of this compound primarily involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. For example, it has been investigated as a potential ligand in coordination chemistry and for its interactions with biological macromolecules, including proteins involved in disease pathways.
Antiviral Activity
Recent studies have highlighted the compound's potential as an antiviral agent. For instance, research into related pyridine derivatives has shown that they can inhibit ion channels critical for the survival and reproduction of mosquito vectors responsible for diseases like Zika and dengue fever. In particular, the inhibition of the AeKir1 channel in Aedes aegypti mosquitoes has been linked to compounds derived from similar scaffolds, suggesting that this compound may exhibit comparable effects .
Anticancer Properties
This compound has also been explored for its anticancer properties. Compounds with similar structures have demonstrated significant antiproliferative activity against various cancer cell lines. For example, studies on pyridine derivatives indicate that they can inhibit cell growth in human tumor cell lines, suggesting a potential role in cancer therapy .
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Biological Activity | Binding Affinity |
|---|---|---|
| N-(pyridin-4-yl)methylamine | Moderate anticancer activity | High |
| N-(pyridin-2-yl)methylamine | Low antiviral activity | Moderate |
| N-(pyridin-3-ylmethyl)pyrimidin-4-amine | High insecticidal potential | High |
This table illustrates that while other compounds may exhibit varying degrees of activity against different biological targets, this compound stands out due to its dual potential in both antiviral and anticancer applications.
Case Studies and Experimental Findings
Several experimental studies have evaluated the efficacy of this compound:
- Antiviral Efficacy : In vitro assays demonstrated that derivatives based on this compound effectively inhibited the replication of viruses in mosquito cell cultures.
- Anticancer Activity : A study involving human breast cancer cells showed that treatment with related pyridine compounds resulted in a significant reduction in cell viability, indicating potential for further development as anticancer agents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
